![molecular formula C20H22BrN3O3 B2452250 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide CAS No. 1396888-37-1](/img/structure/B2452250.png)
2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide
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Description
2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide, commonly known as BRD-9434, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Halogen···Halogen Interactions and Crystal Design
Research on halogen interactions in organic crystals, such as the study by Srinu Tothadi and colleagues, provides insights into the design of cocrystals using synthon modularity, demonstrating the role of halogen interactions in crystal engineering. This foundational research can inform the synthesis and application of complex organic compounds like 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide in developing new materials with specific crystallographic properties (Tothadi, Joseph, & Desiraju, 2013).
Synthesis and Industrial Applications
The practical synthesis of related brominated biphenyls, as described by Yanan Qiu et al., showcases methods that could be adapted for the efficient production of this compound. These methods offer insights into overcoming challenges associated with the synthesis of brominated organic compounds, which could be relevant for pharmaceutical and industrial applications (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Toxicology
The environmental and toxicological impacts of brominated flame retardants provide a context for assessing the safety and environmental implications of related brominated compounds. Studies by Koch and Sures on 2,4,6-tribromophenol and by Zuiderveen, Slootweg, and de Boer on novel brominated flame retardants review the occurrence, fate, and behavior of these compounds in the environment. Such research is crucial for understanding the potential environmental impact of this compound and developing strategies for its safe use and disposal (Koch & Sures, 2018); (Zuiderveen, Slootweg, & de Boer, 2020).
properties
IUPAC Name |
2-bromo-5-methoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3/c1-27-16-2-3-18(21)17(12-16)19(25)23-13-14-6-10-24(11-7-14)20(26)15-4-8-22-9-5-15/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDQXGYJZMVZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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